molecular formula C13H16FNO4 B6302508 Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 2102412-10-0

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B6302508
CAS No.: 2102412-10-0
M. Wt: 269.27 g/mol
InChI Key: KRNXUZSSOHLDKH-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₆FNO₄ It is a piperidine derivative that features a benzyl group, a fluorine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-4,4-dihydroxypiperidine-1-carboxylate, while reduction could produce benzyl 3-fluoro-4-hydroxypiperidine-1-methanol.

Scientific Research Applications

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-fluoro-4-(4-morpholinyl)phenylcarbamate
  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-methanol

Uniqueness

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXUZSSOHLDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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